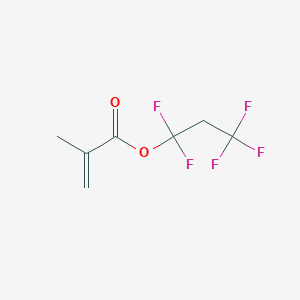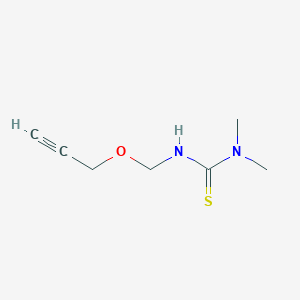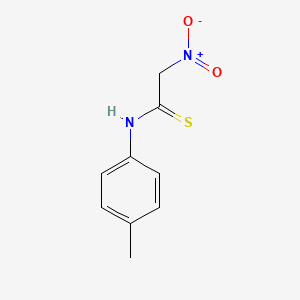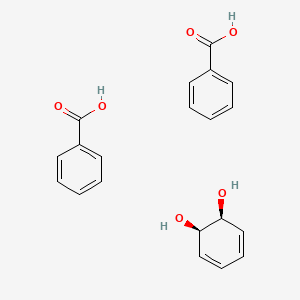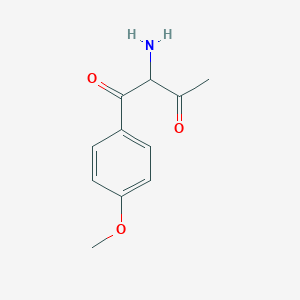![molecular formula C10H12OS B14415242 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol CAS No. 86163-84-0](/img/structure/B14415242.png)
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C10H12OS It features a phenylethenyl group attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-mercaptoethanol with styrene oxide under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-mercaptoethanol and styrene oxide.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol involves its interaction with molecular targets and pathways. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: Similar structure but lacks the sulfanyl group.
2-Mercaptoethanol: Contains the sulfanyl group but lacks the phenylethenyl group.
Styrene Oxide: Contains the phenylethenyl group but lacks the sulfanyl and hydroxyl groups.
Uniqueness
2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol is unique due to the presence of both the phenylethenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
86163-84-0 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(2-phenylethenylsulfanyl)ethanol |
InChI |
InChI=1S/C10H12OS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-6,8,11H,7,9H2 |
InChI Key |
PLBHSRRXVHKUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
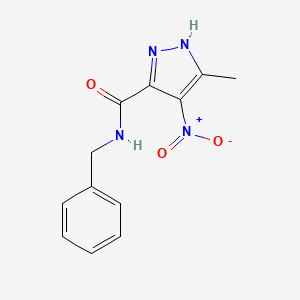
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
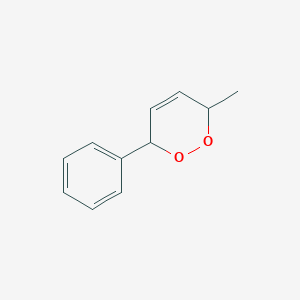
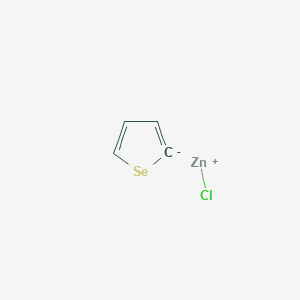

silane](/img/structure/B14415188.png)
